molecular formula C15H23BrN2O2 B8164888 tert-Butyl ((5-bromopyridin-3-yl)methyl)(isobutyl)carbamate

tert-Butyl ((5-bromopyridin-3-yl)methyl)(isobutyl)carbamate

Cat. No.: B8164888
M. Wt: 343.26 g/mol
InChI Key: BHCOLFIPCIETQX-UHFFFAOYSA-N
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Description

tert-Butyl ((5-bromopyridin-3-yl)methyl)(isobutyl)carbamate is an organic compound that belongs to the class of carbamates It features a pyridine ring substituted with a bromine atom at the 5-position and a carbamate group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5-bromopyridin-3-yl)methyl)(isobutyl)carbamate typically involves the following steps:

    Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.

    Carbamoylation: The brominated pyridine is then reacted with tert-butyl isocyanate and isobutylamine to form the desired carbamate compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((5-bromopyridin-3-yl)methyl)(isobutyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, which may have different chemical and physical properties.

Scientific Research Applications

tert-Butyl ((5-bromopyridin-3-yl)methyl)(isobutyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.

    Biological Research: It serves as a tool compound in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((5-bromopyridin-3-yl)methyl)(isobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbamate group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-bromopyridin-3-yl)carbamate
  • tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
  • tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate

Uniqueness

tert-Butyl ((5-bromopyridin-3-yl)methyl)(isobutyl)carbamate is unique due to the presence of both tert-butyl and isobutyl groups, which confer distinct chemical and physical properties. These groups influence the compound’s solubility, reactivity, and binding affinity to molecular targets, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(5-bromopyridin-3-yl)methyl]-N-(2-methylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O2/c1-11(2)9-18(14(19)20-15(3,4)5)10-12-6-13(16)8-17-7-12/h6-8,11H,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCOLFIPCIETQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=CC(=CN=C1)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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